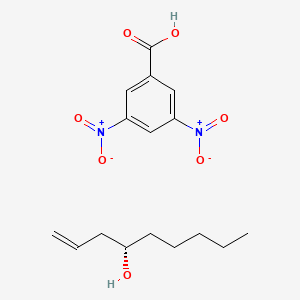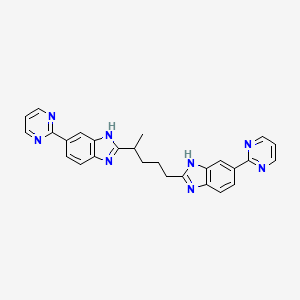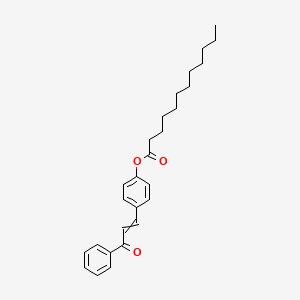
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a phenylprop-1-en-1-yl group attached to a phenyl ring, which is further esterified with dodecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate typically involves the esterification of 4-(3-oxo-3-phenylprop-1-en-1-yl)phenol with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as EGFR and VEGFR-2, which are involved in the progression of diseases like cancer . By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group on the phenyl ring.
4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate: Contains an additional phenylprop-2-enoate group.
(E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide: Contains a methoxyphenyl and phenoxyacetamide group.
Uniqueness
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate is unique due to its specific ester linkage with dodecanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Propriétés
Numéro CAS |
881652-59-1 |
|---|---|
Formule moléculaire |
C27H34O3 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
[4-(3-oxo-3-phenylprop-1-enyl)phenyl] dodecanoate |
InChI |
InChI=1S/C27H34O3/c1-2-3-4-5-6-7-8-9-13-16-27(29)30-25-20-17-23(18-21-25)19-22-26(28)24-14-11-10-12-15-24/h10-12,14-15,17-22H,2-9,13,16H2,1H3 |
Clé InChI |
PXECGKYHAWOIET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)
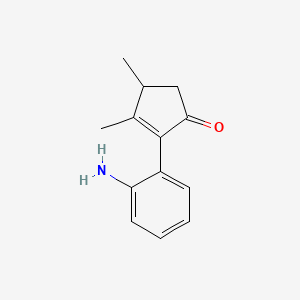
![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)
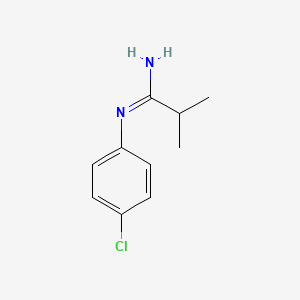
![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
![({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene](/img/structure/B12598144.png)
![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)
